1-(5-Bromopyrazin-2-yl)thiourea

描述

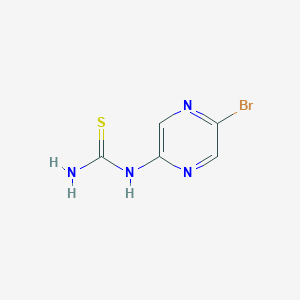

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-bromopyrazin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4S/c6-3-1-9-4(2-8-3)10-5(7)11/h1-2H,(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWSDHQPFQGJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587571 | |

| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-40-5 | |

| Record name | N-(5-Bromo-2-pyrazinyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Strategies for the Synthesis of N-Pyrazinylthiourea Derivatives

The formation of N-aryl or N-heteroaryl thioureas is a well-established field in organic synthesis, with several reliable strategies. These methods are broadly applicable to the synthesis of N-pyrazinylthiourea derivatives, starting from a corresponding aminopyrazine precursor.

Common synthetic routes include:

Reaction with Isothiocyanates: This is one of the most direct methods, involving the nucleophilic addition of an amine to an isothiocyanate. For pyrazinylthioureas, this would involve reacting an aminopyrazine with a suitable isothiocyanate.

From an Amine and Carbon Disulfide: Primary aromatic amines can react with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt. This intermediate can then react with another amine or be treated with a coupling agent to yield the thiourea (B124793).

Using Thiophosgene (B130339): An aminopyrazine can be treated with thiophosgene (CSCl₂) to form a pyrazinyl isothiocyanate intermediate. This highly reactive intermediate can then be reacted with ammonia (B1221849) or an amine to yield the desired thiourea. However, the high toxicity of thiophosgene makes this route less favorable.

From Acyl or Aroyl Isothiocyanates: A common and effective method involves the reaction of an aminopyrazine with an aroyl isothiocyanate, such as benzoyl isothiocyanate. This is typically generated in situ from the reaction of benzoyl chloride and a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) or potassium thiocyanate). The resulting N-aroyl-N'-pyrazinylthiourea intermediate is then hydrolyzed under basic conditions to yield the final product.

A summary of these general approaches is presented in the table below.

| Method | Reagents | Intermediate | Advantage | Disadvantage |

| Isothiocyanate Addition | Aminopyrazine, R-NCS | - | Direct, often high yield | Requires specific isothiocyanate |

| Carbon Disulfide Route | Aminopyrazine, CS₂, Base | Dithiocarbamate | Uses simple starting materials | Can have side reactions, lower yields |

| Thiophosgene Route | Aminopyrazine, CSCl₂ | Pyrazinyl isothiocyanate | Versatile | Thiophosgene is highly toxic |

| Aroyl Isothiocyanate Route | Aminopyrazine, Aroyl Chloride, NH₄SCN | N-aroyl-N'-pyrazinylthiourea | Avoids toxic reagents, good yields | Two-step process (acylation, hydrolysis) |

Specific Synthetic Approaches to 1-(5-Bromopyrazin-2-yl)thiourea

While the direct synthesis of this compound is not extensively detailed in readily available literature, a plausible and effective synthetic pathway can be designed based on the general strategies outlined above. The key starting material for this synthesis is 2-Amino-5-bromopyrazine (B17997) , which is a commercially available compound. tcichemicals.combldpharm.comsigmaaldrich.com

A proposed synthetic route involves the reaction of 2-amino-5-bromopyrazine with an acyl isothiocyanate, followed by hydrolysis.

Step 1: Formation of the N-Acylthiourea Intermediate 2-Amino-5-bromopyrazine is reacted with benzoyl isothiocyanate. The benzoyl isothiocyanate is typically prepared in situ by reacting benzoyl chloride with ammonium thiocyanate in a suitable solvent like acetone (B3395972) or acetonitrile. The amine group of the pyrazine (B50134) then attacks the carbon of the isothiocyanate to form N-(5-bromopyrazin-2-yl)-N'-benzoylthiourea.

Step 2: Hydrolysis to the Final Product The intermediate N-(5-bromopyrazin-2-yl)-N'-benzoylthiourea is then subjected to basic hydrolysis, for example, using an aqueous solution of sodium hydroxide (B78521). This step cleaves the benzoyl group, yielding the target compound, This compound , and sodium benzoate (B1203000) as a byproduct. The final product can then be purified by recrystallization.

An alternative one-pot approach could involve reacting 2-amino-5-bromopyrazine directly with ammonium thiocyanate in the presence of a strong acid, though yields may be more variable.

Optimization of Reaction Conditions and Yields for Pyrazinyl Thiourea Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the synthesized thiourea derivatives. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

Solvent: The choice of solvent can significantly impact reaction rate and yield. For the synthesis of thioureas from isothiocyanates, aprotic solvents like acetone, acetonitrile, toluene, and dimethylformamide (DMF) are often employed. ambeed.com For some multicomponent reactions, solvent mixtures such as water/acetonitrile have been optimized to improve yields. nih.gov

Temperature: The reaction temperature can influence both the reaction rate and the stability of the products and intermediates. While some thiourea syntheses proceed efficiently at room temperature, others require heating to achieve a reasonable rate. For instance, reactions involving elemental sulfur might be conducted at temperatures ranging from 60°C to 80°C. nih.gov

Stoichiometry: The molar ratio of the reactants is a crucial factor. A slight excess of one reagent, such as the isothiocyanate or the activating agent, may be used to ensure the complete conversion of the limiting reactant.

Reaction Time: The duration of the reaction is monitored, often using techniques like Thin-Layer Chromatography (TLC), to determine the point of maximum product formation and to avoid the formation of degradation products.

The following table illustrates a hypothetical optimization study for the synthesis of a pyrazinyl thiourea, based on common findings in the literature. nih.govnih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | 25 (Room Temp) | 12 | 65 |

| 2 | Acetone | 56 (Reflux) | 4 | 82 |

| 3 | Acetonitrile | 82 (Reflux) | 4 | 88 |

| 4 | Toluene | 80 | 6 | 75 |

| 5 | DMF | 80 | 4 | 70 |

| 6 | Acetonitrile | 82 (Reflux) | 2 | 79 |

| 7 | Acetonitrile | 82 (Reflux) | 6 | 89 |

Exploration of Sustainable and Green Chemistry Routes for Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. Several green approaches have been successfully applied to the synthesis of thiourea derivatives.

Use of Green Solvents: A major focus has been replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water has been used as a solvent for the synthesis of symmetrical N,N'-disubstituted thioureas and in microwave-assisted reactions. Cyrene, a bio-based solvent, has been demonstrated as a viable green alternative to solvents like THF for the one-pot synthesis of N,N'-diaryl thioureas with nearly quantitative yields. tcichemicals.com

Alternative Energy Sources: To reduce energy consumption and reaction times, alternative energy sources are employed. Microwave irradiation has been used to synthesize thiourea derivatives in water, often leading to significantly shorter reaction times compared to conventional heating. The use of solar energy has also been reported for the synthesis of 1,3-disubstituted thioureas in an aqueous medium, representing a highly sustainable approach.

These sustainable methodologies offer promising avenues for the future synthesis of this compound and related compounds, aligning chemical manufacturing with environmental stewardship.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(5-Bromopyrazin-2-yl)thiourea in solution. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The protons on the pyrazine (B50134) ring appear as two singlets in the aromatic region, a result of their distinct electronic environments. The N-H protons of the thiourea (B124793) moiety typically present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each of the five carbon atoms in the molecule: two for the pyrazine ring C-H carbons, one for the bromine-substituted carbon (C-Br), one for the carbon attached to the thiourea nitrogen (C-N), and a characteristic downfield signal for the thiocarbonyl carbon (C=S). The assignment of these signals is often aided by two-dimensional NMR techniques like HSQC and HMBC, which correlate proton and carbon signals. bas.bg

| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~11.5 - 9.5 | N-H (thiourea) |

| ¹H | ~9.0 - 8.0 | Pyrazine-H |

| ¹H | ~8.0 - 7.0 | NH₂ (thiourea) |

| ¹³C | ~180 - 170 | C=S (thiocarbonyl) |

| ¹³C | ~155 - 145 | Pyrazine C-N |

| ¹³C | ~145 - 130 | Pyrazine C-H, C-Br |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar thiourea derivatives. bas.bgresearchgate.netbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular formula of the compound is C₅H₅BrN₄S, corresponding to a monoisotopic mass of approximately 231.94 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed as a characteristic doublet with a roughly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. lgcstandards.comnih.gov

The fragmentation of the molecule typically involves the cleavage of the C-N bond between the pyrazine ring and the thiourea group, as well as fragmentation of the thiourea moiety itself. Common fragments observed in the mass spectra of related compounds include ions corresponding to the bromopyrazine ring and the thiourea fragment. sapub.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅BrN₄S | clearsynth.com |

| Molecular Weight | 233.09 g/mol | clearsynth.com |

| Exact Mass | 231.9425 g/mol | lgcstandards.com |

| Characteristic Isotope Pattern | [M]⁺ and [M+2]⁺ peaks of similar intensity due to Bromine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands include:

N-H Stretching: The N-H bonds of the primary amine (-NH₂) and secondary amine (-NH-) groups of the thiourea moiety give rise to sharp or broad bands in the region of 3400-3100 cm⁻¹. The presence of multiple bands in this region can be indicative of different hydrogen bonding environments. iosrjournals.org

C-H Stretching: Aromatic C-H stretching vibrations of the pyrazine ring typically appear around 3100-3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the pyrazine ring are found in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group results in a band around 1650-1600 cm⁻¹. scispace.com

Thioamide Bands: The thiourea group has several characteristic bands. The "thioamide I" band, with significant C=S stretching character, is often observed around 1550-1480 cm⁻¹. The "thioamide II" band, arising from a mix of N-H bending and C-N stretching, appears near 1450-1350 cm⁻¹. The C=S stretching vibration itself is typically found at lower frequencies, often around 850-600 cm⁻¹. iosrjournals.orgmdpi.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H Stretching | Thiourea (-NH, -NH₂) |

| 3100 - 3000 | C-H Stretching | Pyrazine Ring |

| 1650 - 1600 | N-H Bending (Scissoring) | Thiourea (-NH₂) |

| 1600 - 1450 | C=N and C=C Stretching | Pyrazine Ring |

| 1450 - 1350 | N-H Bending / C-N Stretching (Thioamide II) | Thiourea |

| ~850 - 600 | C=S Stretching | Thiourea (Thione) |

Note: The IR data is a representative summary based on general values for thiourea and its derivatives. iosrjournals.orgscispace.comnist.govchemicalbook.com

X-ray Crystallographic Analysis of this compound and Analogues

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com While a specific crystal structure for this compound may not be publicly available, analysis of closely related analogues like 1-(pyridin-2-yl)thiourea (B83643) and other substituted pyrazinylthioureas allows for a robust understanding of its likely solid-state characteristics. scispace.com

In the solid state, N-arylthiourea derivatives, including this compound, are expected to exist predominantly in the thione tautomeric form (C=S) rather than the thiol form (C-SH). This is confirmed in numerous crystal structures of analogous compounds where the C=S double bond is clearly identified. researchgate.net

The crystal packing of this compound and its analogues is directed by a network of non-covalent interactions.

Hydrogen Bonding: The most prominent intermolecular interaction in thioureas is hydrogen bonding. The thiourea group provides both hydrogen bond donors (-NH and -NH₂) and an acceptor (the sulfur atom). A classic and highly prevalent motif in the crystal structures of N-substituted thioureas is the formation of centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of N-H···S hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. researchgate.net

Halogen Bonding: The presence of the bromine atom on the pyrazine ring introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can act as a Lewis acid, interacting with a Lewis basic site on an adjacent molecule, such as the sulfur atom or a pyrazine nitrogen. This type of interaction can play a significant role in directing the supramolecular assembly. researchgate.net

The combination of the strong N-H···S hydrogen-bonded dimers, potential halogen bonds, and π-π stacking interactions leads to the formation of a well-defined three-dimensional supramolecular architecture. In many thiourea derivatives, the primary hydrogen-bonded dimers assemble into tapes or layers. These layers are then further organized and held together by weaker interactions, including C-H···N or C-H···S contacts and van der Waals forces, resulting in a densely packed and stable crystal structure. researchgate.netnih.gov The specific arrangement, whether it be layered, herringbone, or another motif, is a delicate balance of all the competing intermolecular forces. scispace.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No quantum chemical calculations, such as Density Functional Theory (DFT) studies, pertaining to the electronic structure, reactivity, or frontier molecular orbitals (HOMO-LUMO) of 1-(5-Bromopyrazin-2-yl)thiourea have been reported in the available literature. Such studies are crucial for understanding a molecule's stability, reactivity, and potential for various chemical interactions.

Molecular Docking Studies for Ligand-Receptor Interactions

There are no published molecular docking studies specifically for this compound.

Analysis of Binding Modes and Energetics

No information is available regarding the binding modes or energetics of this compound with any biological target. In studies of the related compound BPU, molecular docking simulations revealed favorable binding energies. The calculated docking energy for BPU with MMP-2 was -9.0 kcal/mol, and with MMP-9, it was -7.8 kcal/mol, suggesting strong and stable interactions with the catalytic sites of these enzymes. nih.govdntb.gov.uanih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions and Stability

There are no molecular dynamics (MD) simulation studies available for this compound. For the related compound BPU, MD simulations have been performed to assess the stability of the ligand-protein complexes. These simulations indicated that BPU can form stable and effective bonds within the catalytic sites of both MMP-2 and MMP-9 enzymes. nih.govdntb.gov.uanih.govresearchgate.net

Advanced Interaction Analysis Techniques (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) Plot)

No studies employing advanced interaction analysis techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots for this compound were found. These methods are valuable for providing detailed insights into the nature of non-covalent interactions that govern ligand-receptor binding.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity and mechanistic pathways of the compound This compound for the categories outlined in the request.

The performed searches for the antiproliferative, antimicrobial, anti-inflammatory, immunomodulatory, antiprotozoal, and neuroprotective properties, as well as the cellular and molecular mechanisms of action for this specific compound, did not yield any relevant research findings.

Therefore, it is not possible to provide the detailed article as requested, because the data required to populate the specified sections on its biological activities are not present in the accessible scientific domain. Information is available for structurally similar compounds, such as certain urea (B33335) derivatives, but not for this compound itself. Adhering to the strict instruction to focus solely on the requested compound, no content can be generated.

Biological Activity and Mechanistic Pathways

Investigation of Cellular and Molecular Mechanisms of Action

Analysis of Cell Cycle Progression and Apoptosis Induction

Antiangiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov While direct evidence for the antiangiogenic potential of 1-(5-Bromopyrazin-2-yl)thiourea is pending, the urea (B33335) analogue BPU has shown significant antiangiogenic properties. In in-vivo/ex-vivo shell-less chick chorioallantoic membrane (CAM) assays, BPU demonstrated a potent ability to inhibit blood vessel formation, suggesting a complementary mechanism for its anticancer activity. nih.govresearchgate.net Furthermore, other classes of thiourea (B124793) derivatives have been synthesized and evaluated as antiangiogenic agents, with some showing the ability to inhibit neovascularization. utm.my

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, Human Carbonic Anhydrase, MAPKAPK-2)

The ability of a compound to selectively inhibit enzymes is a cornerstone of modern drug discovery.

Matrix Metalloproteinases (MMPs): Computational docking studies of the urea analogue BPU have indicated a promising binding affinity for human matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9). nih.govdntb.gov.uanih.gov These enzymes are crucial for the degradation of the extracellular matrix and play a significant role in cancer invasion and metastasis.

Human Carbonic Anhydrase (hCA): There is no specific information in the searched literature regarding the inhibition of human carbonic anhydrase by this compound or its close analogues.

MAPKAPK-2: Research into structurally similar compounds offers valuable insights. A study on novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas identified them as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK-2 or MK2). researchgate.net MK2 is a key enzyme in the inflammatory response pathway, and its inhibition can suppress the production of pro-inflammatory cytokines like TNFα. researchgate.netnih.govnih.gov This suggests a potential anti-inflammatory role for pyrazinyl thiourea derivatives.

Modulation of Mitochondrial Function

Mitochondria are central to cellular metabolism and survival, and their dysfunction is implicated in numerous diseases. preprints.org Certain thiourea derivatives have been investigated for their effects on mitochondrial health. For example, some have been shown to restore mitochondrial function in the context of chronic hepatitis B infection by improving mitochondrial mass and membrane potential. preprints.org Another study on pyridyl/pyrazinyl thiourea derivatives found they could protect against β-amyloid-induced opening of the mitochondrial permeability transition pore (mPTP), suggesting a neuroprotective role. nih.gov Methimazole, a thiourea derivative, is known to induce apoptosis in the olfactory epithelium through mechanisms involving oxidative stress and mitochondrial dysfunction. mdpi.com

Impact on Key Signal Transduction Pathways

Signal transduction pathways are the networks through which cells communicate and respond to their environment. youtube.comyoutube.comyoutube.com The inhibition of enzymes like MAPKAPK-2 by pyrazinyl thiourea analogues directly impacts the p38 MAPK signaling cascade. researchgate.netnih.gov As MAPKAPK-2 is a primary downstream substrate of p38 MAPK, its inhibition can block the signaling that leads to the production of inflammatory cytokines, representing a significant modulation of a key signal transduction pathway involved in inflammation. nih.gov

Comparative Biological Activity Profiling with Related Pyrazinyl Urea and Thiourea Analogues

A comparative analysis of the 5-bromopyrazin scaffold with either a urea or thiourea linkage reveals potentially distinct but also overlapping biological profiles. The primary difference lies in the substitution at the N1 position and the core linkage (urea vs. thiourea).

The urea analogue, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , has been primarily characterized by its anticancer activities. It demonstrates cytotoxicity against various cancer cell lines, with a particularly potent effect on Jurkat cells (IC50 = 4.64 ± 0.08 µM). nih.govresearchgate.net Its mechanisms include the induction of sub-G1 cell cycle arrest and potent antiangiogenic effects. nih.govresearchgate.net Computationally, it shows potential as an inhibitor of MMPs. nih.govnih.gov

In contrast, research on other pyrazinyl thiourea derivatives, such as 1-(2-aminopyrazin-3-yl)methyl-2-thioureas , highlights a strong anti-inflammatory potential through the potent inhibition of MAPKAPK-2. researchgate.net This class of compounds has been shown to suppress TNFα production both in vitro and in vivo. researchgate.net Additionally, other pyridyl/pyrazinyl thioureas have demonstrated neuroprotective effects by modulating mitochondrial function. nih.gov

The replacement of the urea oxygen with a sulfur atom to form a thiourea can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, leading to different biological targets and activities. nih.govnih.govresearchgate.net

Interactive Data Table: Comparative Activities of Related Analogues

| Compound Class | Primary Activity Profile | Key Findings | Potential Targets |

| Pyrazinyl Urea (BPU Analogue) | Anticancer | Induces sub-G1 cell cycle arrest; Potent antiangiogenic effects. nih.govresearchgate.net | MMP-2, MMP-9 (predicted) nih.govnih.gov |

| Pyrazinyl Thiourea (General) | Anti-inflammatory, Neuroprotective | Potent inhibition of MAPKAPK-2; researchgate.net Modulation of mitochondrial permeability transition pore. nih.gov | MAPKAPK-2, Mitochondria |

Structure Activity Relationship Sar Studies

Influence of the Bromine Substituent on Biological Efficacy and Selectivity

The presence and position of halogen substituents on a pharmacologically active molecule can profoundly modulate its efficacy and selectivity. In the context of 1-(5-Bromopyrazin-2-yl)thiourea, the bromine atom at the 5-position of the pyrazine (B50134) ring is a critical determinant of its biological activity.

Halogens, such as bromine and chlorine, are often incorporated into drug candidates to enhance biological activity. mdpi.com Structure-activity relationship studies on various heterocyclic compounds, including 1,5-diaryl pyrazoles, have shown that substitution with electron-withdrawing groups like halogens at specific positions can lead to superior inhibitory activity compared to electron-donating groups. mdpi.com The bromine atom in this compound acts as an electron-withdrawing group, which can influence the electronic distribution across the pyrazine ring. This modification can enhance the molecule's ability to participate in crucial interactions, such as hydrogen bonding or π-stacking, with biological targets.

Furthermore, the size and lipophilicity of the bromine atom can provide favorable van der Waals interactions within a receptor's binding pocket, potentially increasing binding affinity and residence time. In a study of a closely related urea (B33335) analogue, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), the 5-bromopyrazinyl moiety was a key structural element in its potent anticancer activity. researchgate.netnih.gov While this compound features a urea linker, the contribution of the bromopyrazine core is instructive. The strategic placement of the bromine atom is considered integral to the observed cytotoxic and anti-angiogenic effects, suggesting that this substituent is crucial for potent bioactivity. researchgate.net

The table below summarizes the general influence of halogen substituents on the biological activity of related heterocyclic compounds.

| Substituent at Ring Position | General Effect on Activity | Rationale |

| Halogen (e.g., Br, Cl) | Often enhances inhibitory activity | Electron-withdrawing nature alters electronic properties of the ring; can improve binding affinity through hydrophobic and van der Waals interactions. mdpi.com |

| Electron-Donating Group (e.g., Methoxy) | Often results in lower activity compared to halogens | Alters electronic properties in a manner that may be less favorable for target binding. mdpi.com |

Role of the Pyrazine Heterocyclic Ring in Bioactivity and Receptor Recognition

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govontosight.ai Its role in this compound is multifaceted, contributing to both the pharmacokinetic and pharmacodynamic properties of the molecule.

Key attributes of the pyrazine ring include:

Hydrogen Bonding Capacity: The two nitrogen atoms within the six-membered ring are electron-rich and can act as hydrogen bond acceptors. This property is crucial for molecular recognition, allowing the compound to anchor effectively within the active site of a target enzyme or receptor. ontosight.ai

Aromatic Character: The aromatic nature of the pyrazine ring facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site, further stabilizing the ligand-receptor complex. ontosight.ai

Modulation of Physicochemical Properties: The inclusion of the pyrazine heterocycle can improve drug-like properties, such as solubility and permeability. ontosight.ai Pyrazine derivatives have been noted for exhibiting favorable pharmacokinetic profiles, which are essential for a compound's therapeutic potential. nih.govontosight.ai

Bioisosteric Replacement: In drug design, a pyrazine ring can serve as a bioisostere for other aromatic or heteroaromatic rings, offering a way to fine-tune activity, selectivity, and metabolic stability.

Impact of the Thiourea (B124793) Linker on the Pharmacological Profile and Molecular Interactions

The thiourea moiety (-NH-C(S)-NH-) is a versatile functional group that plays a significant role in the biological activity of many compounds. biu.ac.ilmdpi.com Its presence as a linker in this compound is critical for the molecule's pharmacological profile, primarily through its ability to form strong hydrogen bonds and coordinate with metal ions.

The key contributions of the thiourea linker are:

Hydrogen Bond Donor/Acceptor: The two nitrogen atoms of the thiourea group act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual capability allows the linker to form multiple, directionally specific hydrogen bonds with amino acid residues in a target protein, which is a fundamental aspect of molecular recognition and binding affinity. nih.gov

Pharmacophore and Hydrophilic Core: The thiourea group is often considered a pharmacophore in its own right. nih.gov It can also function as a polar, hydrophilic part of the molecule, which can contribute to the molecule's solubility and ability to engage in hydrophilic interactions with a biological target. nih.gov

Rotational Flexibility: The single bonds within the thiourea linker provide rotational flexibility, allowing the molecule to adopt an optimal conformation to fit within a binding site. This conformational adaptability can be crucial for achieving high-affinity binding.

Chelating Properties: The sulfur and nitrogen atoms give thiourea derivatives the ability to chelate metal ions. This is particularly relevant for inhibiting metalloenzymes, where the thiourea group can coordinate with the metal cofactor (e.g., zinc, nickel) in the enzyme's active site, leading to potent inhibition.

Studies on various thiourea derivatives have confirmed their wide-ranging biological applications, including anticancer, antimicrobial, and anti-inflammatory activities, underscoring the importance of this functional group in drug design. mdpi.comresearchgate.net

Systematic Evaluation of Substituent Effects on the Thiourea Nitrogen Atoms

SAR studies on various thiourea derivatives have provided valuable insights:

N-Monosubstitution vs. N,N'-Disubstitution: In some cases, N-monosubstituted thioureas can bind more effectively to a target than their N,N'-disubstituted counterparts. nih.gov This is often because the less sterically hindered monosubstituted thiourea motif can more easily access a constrained binding pocket, mimicking the binding of the parent thiourea. nih.gov

Aromatic vs. Aliphatic Substituents: The introduction of aromatic rings on the thiourea nitrogen can lead to additional π-π or hydrophobic interactions, potentially enhancing potency. For instance, in a series of pyrazole (B372694) acyl thiourea derivatives, the presence of fluorinated aromatic amines attached to the thiourea nitrogen was essential for the observed antifungal activities. researchgate.netnih.gov

Impact of Bulky Groups: The addition of bulky substituents can either increase or decrease activity. An increase may be due to favorable interactions with a large hydrophobic pocket on the receptor. Conversely, a decrease in activity often results from steric hindrance, preventing the molecule from achieving the correct orientation for binding. mdpi.com

In a related study on the urea analogue BPU, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, one nitrogen atom is substituted with the bromopyrazinyl group while the other is attached to a hydrogen, and the first nitrogen also bears a 3-(trifluoromethyl)benzyl group. researchgate.netnih.gov This specific substitution pattern was the result of rational design and was found to be highly effective, demonstrating that careful selection of substituents on the linker's nitrogen atoms is a powerful strategy for optimizing bioactivity. nih.gov

The following table conceptualizes the effects of substitution on the thiourea nitrogens.

| Substitution Pattern | Potential Effect on Activity | Rationale |

| N-H (unsubstituted) | Baseline activity | Allows for maximum hydrogen bonding potential from the NH group. |

| N-Alkyl (small) | Variable | May slightly increase lipophilicity without causing significant steric clash. |

| N-Aryl/Heteroaryl | Often increases potency | Can introduce new π-stacking or hydrophobic interactions with the target. researchgate.netnih.gov |

| N,N'-Disubstitution (bulky groups) | Often decreases potency | Can introduce steric hindrance, preventing optimal binding to the target. nih.gov |

Rational Design Principles for Optimizing Bioactivity in this compound Analogues

Based on the SAR findings discussed, several rational design principles can be formulated to guide the optimization of this compound analogues for enhanced biological activity, selectivity, and improved drug-like properties.

Modification of the Pyrazine Ring:

Halogen Substitution: Systematically replace the bromine at the 5-position with other halogens (Cl, F, I) to probe the effect of size and electronegativity on activity.

Alternative Substituents: Introduce other small electron-withdrawing or electron-donating groups at the 5-position to map the electronic requirements of the binding site.

Exploration of Substituents on the Thiourea Nitrogen:

Systematic N'-Substitution: Synthesize a library of analogues with diverse substituents on the terminal nitrogen (N'). This could include small alkyl chains, cycloalkyl groups, and various substituted aryl or heteroaryl rings to explore hydrophobic and aromatic interactions. researchgate.net The design of pyrazole derivatives with potent EGFR inhibitory activity showed that specific aryl substitutions were key to high potency. researchgate.net

Introducing Hydrogen Bond Moieties: Incorporate groups capable of forming additional hydrogen bonds (e.g., hydroxyl, carboxyl, or amide groups) on the N'-substituent to engage with other residues in the target's active site.

Bioisosteric Replacement of the Thiourea Linker:

Replace the thiourea group with other linkers like urea, guanidine, or squaramide to evaluate the importance of the thiocarbonyl group and the specific geometry of the linker. The potent activity of the urea analogue BPU highlights the potential of this strategy. researchgate.netnih.gov

Conformational Constraint:

Incorporate the thiourea linker into a cyclic system to reduce conformational flexibility. This can "lock" the molecule into a more bioactive conformation, potentially increasing affinity and selectivity, although it may also prevent binding if the chosen conformation is not optimal.

The overarching goal of these design strategies is to enhance the complementary interactions between the ligand and its biological target. mdpi.com By systematically altering each component of the this compound scaffold, it is possible to develop analogues with optimized potency and a more desirable pharmacological profile. nih.gov

Development of Analogues and Derivatives of 1 5 Bromopyrazin 2 Yl Thiourea

Synthetic Strategies for Novel Pyrazinyl Thiourea (B124793) Analogues

The synthesis of novel pyrazinyl thiourea analogues is a critical step in the exploration of their therapeutic potential. A common and effective method for the preparation of thiourea derivatives involves the reaction of an amine with an isothiocyanate. mdpi.com In the context of pyrazinyl thioureas, this typically involves the reaction of a 2-aminopyrazine (B29847) derivative with a suitable isothiocyanate.

One of the key starting materials for these syntheses is 2-amino-5-bromopyrazine (B17997). The synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines has been achieved through a tandem reaction of o-aminohalopyrazines with isothiocyanates. psu.eduresearchgate.net This approach can be adapted for the synthesis of 1-(5-bromopyrazin-2-yl)thiourea analogues. The general strategy involves the reaction of 2-amino-5-bromopyrazine with various isothiocyanates to introduce diverse substituents on the thiourea moiety.

For instance, the reaction of 3-chloro-2-aminopyrazine with aryl isothiocyanates bearing either electron-donating or electron-withdrawing groups has been shown to produce the corresponding thiourea derivatives in moderate yields. psu.edu The reaction conditions can be optimized, with solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) and bases such as potassium carbonate or sodium hydroxide (B78521) being employed. psu.eduacs.org Alkyl isothiocyanates, such as cyclopentyl isothiocyanate and benzyl (B1604629) isothiocyanate, have also been successfully reacted with aminopyrazines. psu.edu

Solid-phase synthesis offers a high-throughput approach to generate libraries of pyrazinyl thiourea analogues. acs.org This methodology involves the use of an isothiocyanate-terminated resin which is then reacted with an o-bromo-2-aminopyrazine. acs.org This allows for the efficient creation of a diverse range of compounds for biological screening.

A general synthetic scheme for the preparation of this compound analogues is presented below:

Scheme 1: General synthesis of this compound analogues.

| Reactant 1 | Reactant 2 | Product |

| 2-Amino-5-bromopyrazine | R-N=C=S (Isothiocyanate) | 1-(5-Bromopyrazin-2-yl)-3-R-thiourea |

This table illustrates the straightforward nature of the synthesis, where 'R' represents a variable substituent introduced via the isothiocyanate, allowing for the generation of a library of diverse analogues.

Structure-Guided Design of Next-Generation this compound Derivatives

Structure-guided design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design more potent and selective inhibitors. While specific structural data for this compound bound to a target may not be readily available, insights can be drawn from related molecules. For example, the design of a urea (B33335) analogue, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was achieved through structural optimization. nih.govresearchgate.netnih.gov

The development of BPU from a parent molecule demonstrates the potential of structural modifications to enhance biological activity. researchgate.net This process often involves computational techniques such as molecular docking to predict the binding mode of a ligand within the active site of a target protein. In the case of BPU, molecular docking studies revealed promising binding interactions with matrix metalloproteinases MMP-2 and MMP-9. nih.gov

The key structural elements of the pyrazine (B50134) scaffold and the substituted urea or thiourea moiety can be systematically modified to improve target engagement. For instance, the bromine atom on the pyrazine ring can be replaced with other halogens or functional groups to modulate electronic properties and binding interactions. The substituent on the thiourea nitrogen can be varied to explore different pockets within the target's active site, potentially leading to enhanced potency and selectivity.

The design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 (CDK2) serves as another example of successful structure-guided design. nih.gov By understanding the key interactions between the ligand and the protein, researchers were able to develop potent inhibitors. This approach can be applied to the design of next-generation this compound derivatives by identifying a relevant biological target and using its structure to guide the synthetic efforts.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov This model can then be used as a query to screen virtual libraries for new lead compounds or to guide the optimization of existing leads.

In the context of this compound, a pharmacophore model can be developed based on a set of active analogues. The key pharmacophoric features would likely include hydrogen bond donors and acceptors from the thiourea and pyrazine moieties, as well as hydrophobic and aromatic features.

A study on pyrazolo[3,4-d]pyrimidines linked with various pharmacophoric fragments, including thiourea, highlighted the importance of these features for anticancer activity. nih.gov The synthesized compounds were evaluated for their ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), and docking studies revealed key interactions with the enzyme's active site. nih.gov

Lead optimization is the process of refining the chemical structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov For this compound derivatives, lead optimization strategies would involve systematically modifying the structure based on structure-activity relationship (SAR) data and pharmacophore models.

For example, if a particular substituent on the thiourea moiety is found to be crucial for activity, further modifications around that substituent can be explored to enhance binding affinity. The pyrazine ring can also be functionalized to improve properties such as solubility and metabolic stability. The following table outlines potential lead optimization strategies for this compound.

| Structural Moiety | Optimization Strategy | Rationale |

| Pyrazine Ring | Substitution at the 5-position (e.g., replacing bromine with other groups) | Modulate electronic properties and explore new binding interactions. |

| Introduction of substituents at other positions | Improve selectivity and pharmacokinetic properties. | |

| Thiourea Linker | Replacement with isosteres (e.g., urea, guanidine) | Evaluate the importance of the thiocarbonyl group for activity. |

| Terminal Substituent (R) | Introduction of diverse chemical groups (aliphatic, aromatic, heterocyclic) | Explore different binding pockets and establish a comprehensive SAR. |

Through a combination of rational design, guided by pharmacophore modeling and SAR data, and efficient synthetic strategies, it is possible to develop next-generation this compound derivatives with improved therapeutic potential.

Future Directions and Emerging Research Perspectives

Potential for 1-(5-Bromopyrazin-2-yl)thiourea as a Chemical Biology Probe

The structural motifs present in this compound, namely the pyrazine (B50134) ring and the thiourea (B124793) group, suggest its potential as a versatile chemical biology probe. Thiourea derivatives are known to engage in hydrogen bonding and can act as bioisosteres for ureas, which are common in bioactive molecules. The pyrazine ring, a nitrogen-containing heterocycle, is a feature of many biologically active compounds and can participate in various intermolecular interactions.

The bromine atom on the pyrazine ring offers a handle for further chemical modification. For instance, it could be a site for the attachment of reporter groups such as fluorophores or biotin, enabling the use of the compound in pull-down assays to identify its protein targets. This would be a critical step in elucidating its mechanism of action. Furthermore, the development of photo-cross-linkable derivatives could allow for the covalent labeling and subsequent identification of binding partners within a complex biological system.

Integration of Advanced Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

Should this compound demonstrate biological activity, the integration of advanced omics technologies will be paramount in dissecting its mechanism of action. A systems-level understanding of its effects can be achieved through a multi-omics approach.

Proteomics: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, could be employed to globally profile changes in protein expression in response to treatment with the compound. Thermal proteome profiling (TPP) could directly identify protein targets by assessing changes in their thermal stability upon ligand binding.

Metabolomics: Untargeted metabolomics would provide a snapshot of the metabolic perturbations induced by the compound. This could reveal downstream effects on metabolic pathways and help to formulate hypotheses about the compound's primary targets. For example, alterations in specific metabolic pathways could suggest the inhibition of a key enzyme in that pathway.

The integration of proteomics and metabolomics data would provide a more holistic view of the cellular response to this compound, potentially uncovering novel biological pathways and therapeutic targets.

Interdisciplinary Research Collaborations in Chemical Biology and Medicinal Chemistry

The exploration of this compound's potential necessitates strong interdisciplinary collaborations. Medicinal chemists would be essential for the synthesis of the parent compound and a library of analogs with systematic structural modifications. This would enable the establishment of structure-activity relationships (SAR).

Collaboration with chemical biologists would be crucial for designing and executing experiments to validate targets and elucidate the mechanism of action. Computational chemists could perform in silico docking studies to predict potential binding sites on target proteins, guiding the design of more potent and selective derivatives. Furthermore, collaborations with biologists and pharmacologists would be vital for conducting in vitro and in vivo studies to assess the compound's efficacy in relevant disease models.

Addressing Challenges and Exploring New Opportunities in Pyrazinyl Thiourea Research

Research into pyrazinyl thiourea derivatives is not without its challenges. A significant hurdle is often the poor solubility and potential metabolic instability of such compounds. nih.gov Medicinal chemistry efforts would need to focus on optimizing the physicochemical properties of this compound to improve its drug-like characteristics.

Despite these challenges, there are numerous opportunities. The vast and largely unexplored chemical space of pyrazinyl thiourea derivatives presents a chance to discover novel bioactive molecules with unique mechanisms of action. A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown promise as an anticancer agent, highlighting the potential of the 5-bromopyrazin-2-yl scaffold. researchgate.netnih.gov By analogy, this compound could be investigated for similar antiproliferative effects. The thiourea moiety itself is present in a number of compounds with diverse biological activities, including antiviral and anticancer properties. nih.gov

Future research could focus on creating focused libraries of pyrazinyl thiourea derivatives and screening them against a wide range of biological targets. The insights gained from studying the specific compound this compound could pave the way for the development of a new class of therapeutic agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Bromopyrazin-2-yl)thiourea, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 5-bromopyrazin-2-amine with thiophosgene or ammonium thiocyanate under reflux in anhydrous acetone. Yield optimization involves controlling reaction time (30–60 min), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine-to-thiocarbonyl reagent). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Confirmation of structure requires NMR (¹H/¹³C) and FTIR to identify thiourea NH stretches (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar thiourea derivatives?

- Methodology :

- ¹H NMR : Pyrazine protons appear as distinct singlets (δ 8.5–9.5 ppm), while thiourea NH groups show broad peaks (δ 9–11 ppm).

- ¹³C NMR : The thiocarbonyl (C=S) resonates at ~180 ppm, and pyrazine carbons appear at 140–150 ppm.

- Mass Spectrometry : Molecular ion peaks at m/z 233 (MW = 233.09) confirm the bromine isotope pattern (1:1 for ⁷⁹Br/⁸¹Br).

Discrepancies in peak splitting or shifts may indicate impurities or isomerization, necessitating recrystallization from ethanol .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The compound serves as a precursor for heterocyclic systems (e.g., thiazoles, imidazoles) with antimicrobial or anticancer potential. Biological activity screening involves:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus.

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Docking Simulations : AutoDock Vina predicts binding affinities to targets like HIV-1 protease or bacterial enzymes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. For example:

- Hydrogen Bonding : Intramolecular N–H⋯S interactions stabilize planar configurations.

- Packing Analysis : π–π stacking between pyrazine rings (centroid distances ~4.3 Å) influences solubility.

Discrepancies between experimental and DFT-optimized geometries (e.g., B3LYP/6-31G*) may indicate dynamic effects in solution .

Q. What strategies address low yields in metal complexation reactions involving this compound?

- Methodology :

- Ligand Design : Use the thiocarbonyl sulfur and pyrazine nitrogen as bidentate sites for Cu(II) or Pt(II).

- Reaction Conditions : Optimize pH (5–7) and solvent polarity (DMF/water mixtures) to enhance coordination.

- Characterization : EPR for paramagnetic complexes (e.g., Cu²⁺), and XANES for oxidation state analysis.

Contradictory UV-Vis spectra (e.g., λₘₐₓ shifts) may suggest competing monodentate vs. bidentate binding modes .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify electrophilic (C-5 Br) and nucleophilic (thiourea NH) sites.

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on transition-state energies.

- Contradiction Analysis : If experimental product ratios deviate from predictions, evaluate steric effects using Mulliken charges or Hirshfeld surface analysis .

Q. What experimental and theoretical approaches validate the tautomeric equilibrium of this compound?

- Methodology :

- VT-NMR : Monitor NH proton exchange rates between thiourea (NH–CS–NH) and thione (NH–C=S–NH) forms at 25–80°C.

- IR Temperature Studies : Track C=S (1250 cm⁻¹) vs. C–SH (2550 cm⁻¹) band intensity changes.

- DFT Energy Comparisons : Calculate relative stabilities of tautomers using PCM solvent models. Discrepancies between theory and experiment may arise from crystal packing forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。